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A detailed analysis of the head-to-head eXalt3 trial reveals the superior efficacy of ensartinib,

a next-generation ALK inhibitor, over the first-generation inhibitor crizotinib in the first-line

treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).

This guide provides a comprehensive comparison of their clinical performance, safety profiles,

and mechanisms of action for researchers, scientists, and drug development professionals.

Ensartinib has demonstrated a statistically significant and clinically meaningful improvement in

progression-free survival (PFS) compared to crizotinib in treatment-naive patients with ALK-

positive NSCLC.[1][2] The phase 3 eXalt3 trial, a global, randomized, open-label study,

provides the primary evidence for this conclusion, showing that ensartinib reduces the risk of

disease progression or death by 49% compared to crizotinib.[1] Furthermore, ensartinib
exhibited superior intracranial activity, a critical factor for patients with or at risk of developing

brain metastases.[1][3]

Efficacy in ALK-Positive NSCLC
The eXalt3 trial unequivocally established the superior efficacy of ensartinib over crizotinib in

the first-line setting for ALK-positive NSCLC.

Key Efficacy Data from the eXalt3 Trial
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Efficacy
Endpoint

Ensartinib Crizotinib
Hazard Ratio
(HR) / Odds
Ratio (OR)

p-value

Median

Progression-Free

Survival (PFS)

(ITT Population)

25.8 months[1] 12.7 months[1]
0.51 (95% CI,

0.35-0.72)[1]
<0.001[1]

Overall

Response Rate

(ORR) (ITT

Population)

74% (95% CI,

66%-81%)[4]

67% (95% CI,

58%-74%)[4]
- -

Median Duration

of Response

(DoR) (ITT

Population)

Not Reached[4] 27.3 months[4] - -

Intracranial

Response Rate

(Patients with

Measurable

Brain

Metastases)

63.6%[4] 21.1%[4] - -

Median PFS in

Patients with

Brain Metastases

at Baseline

11.8 months[4] 7.5 months[4]
0.55 (95% CI,

0.30-1.01)[4]
0.05[4]

Time to CNS

Progression (at

12 months)

4.2%[1] 23.9%[1]
0.32 (95% CI,

0.16-0.63)[1]
0.001[1]

Safety and Tolerability
Both ensartinib and crizotinib have manageable safety profiles, though the types and

frequencies of adverse events differ.
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Common Treatment-Related Adverse Events (Any
Grade) in the eXalt3 Trial

Adverse Event Ensartinib Crizotinib

Rash 67.8%[5] -

Elevated Alanine

Aminotransferase (ALT)
48.3%[5] -

Elevated Aspartate

Aminotransferase (AST)
37.8%[5] -

Pruritus (Itching) 26.6%[5] -

Nausea - Frequent[6]

Edema - Frequent[6]

Constipation - Frequent[6]

Liver Toxic Effects - Frequent[6]

Treatment-related serious adverse events were reported in 7.7% of patients in the ensartinib
group and 6.1% in the crizotinib group.[7] Dose reductions due to adverse events were

required in 23.8% of ensartinib-treated patients and 19.9% of crizotinib-treated patients.[7]

Mechanism of Action: Targeting the ALK Fusion
Protein
Both ensartinib and crizotinib are tyrosine kinase inhibitors (TKIs) that target the ALK fusion

protein, an oncogenic driver in a subset of NSCLC. However, their molecular interactions and

downstream effects differ. Crizotinib is a first-generation inhibitor of ALK, as well as c-Met and

ROS1.[1] Ensartinib is a potent, next-generation ALK inhibitor that has shown activity against

a broader range of ALK resistance mutations that can emerge during treatment with crizotinib.

[8][9]

The EML4-ALK fusion gene, the most common ALK rearrangement in NSCLC, leads to

constitutive activation of the ALK tyrosine kinase.[3] This aberrant signaling activates

downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting
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uncontrolled cell proliferation and survival.[8] Both drugs competitively bind to the ATP-binding

pocket of the ALK kinase domain, inhibiting its autophosphorylation and subsequent activation

of these downstream signaling cascades.[8]

Cell Membrane

Cytoplasm

Nucleus

EML4-ALK Fusion Protein

RAS PI3K STAT3

RAF

MEK

ERK

Cell Proliferation
& Survival

AKT

Ensartinib

Inhibits

Crizotinib

Inhibits

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://synapse.patsnap.com/article/what-is-the-mechanism-of-ensartinib-hydrochloride
https://synapse.patsnap.com/article/what-is-the-mechanism-of-ensartinib-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: ALK Signaling Pathway Inhibition by Ensartinib and Crizotinib.

Experimental Protocols: The eXalt3 Trial
The eXalt3 study (NCT02767804) was a pivotal phase 3, global, multicenter, open-label,

randomized clinical trial.[10]

Patient Population: The trial enrolled 290 patients with advanced, recurrent, or metastatic ALK-

positive NSCLC who had not previously received an ALK inhibitor.[1] Patients were required to

have measurable disease per RECIST v1.1 criteria and an ECOG performance status of 0 to 2.

[10] Enrollment of patients with asymptomatic brain metastases was permitted.[3]

Randomization and Treatment: Patients were randomized in a 1:1 ratio to receive either:

Ensartinib: 225 mg orally once daily[11]

Crizotinib: 250 mg orally twice daily[11]

Treatment continued until disease progression or unacceptable toxicity.[1]

Endpoints:

Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent

review committee (BIRC).[11]

Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of

response (DoR), and intracranial response rate.[11]
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Caption: Workflow of the eXalt3 Clinical Trial.

Conclusion
The evidence from the eXalt3 trial strongly supports the use of ensartinib as a new first-line

standard of care for patients with ALK-positive NSCLC.[1][3] Its superior efficacy, particularly in
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prolonging progression-free survival and controlling intracranial disease, marks a significant

advancement over crizotinib. While both drugs have manageable safety profiles, the distinct

adverse event profiles should be considered in individual patient management. For researchers

and drug development professionals, the success of ensartinib underscores the value of

developing next-generation targeted therapies that can overcome resistance mechanisms and

improve outcomes for patients with oncogene-driven cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b612282#ensartinib-versus-crizotinib-in-treatment-
naive-alk-positive-nsclc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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